molecular formula C8H8BF3O2S B1418019 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid CAS No. 957120-83-1

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1418019
CAS No.: 957120-83-1
M. Wt: 236.02 g/mol
InChI Key: XIGZIOYWOLFBMQ-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid (CAS: 957120-83-1) is a boronic acid derivative featuring a methylthio (-SMe) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position on the phenyl ring. Its molecular formula is C₈H₈BF₃O₂S, with a molecular weight of 244.02 g/mol . The compound is utilized in Suzuki-Miyaura cross-coupling reactions, where its substituents modulate electronic and steric effects, enhancing reactivity with aryl halides . The -CF₃ group is strongly electron-withdrawing, while the -SMe group provides mild electron-donating character via sulfur lone pairs, creating a unique electronic profile for catalytic applications .

Properties

IUPAC Name

[3-methylsulfanyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2S/c1-15-7-3-5(8(10,11)12)2-6(4-7)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZIOYWOLFBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)SC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660299
Record name [3-(Methylsulfanyl)-5-(trifluoromethyl)phenyl]boronic acid
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Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-83-1
Record name B-[3-(Methylthio)-5-(trifluoromethyl)phenyl]boronic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=957120-83-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Methylsulfanyl)-5-(trifluoromethyl)phenyl]boronic acid
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Record name 3-(Methylthio)-5-(trifluoromethyl)benzeneboronic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base, and a suitable solvent under inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial in constructing complex organic molecules. The compound acts as a coupling partner with various aryl halides, facilitating the formation of biaryl compounds that are valuable in pharmaceuticals and materials science.

  • Reaction Conditions : Typically involves palladium catalysts and bases like sodium carbonate or potassium carbonate, often conducted in solvents such as toluene or ethanol under inert atmospheres.
  • Yield and Efficiency : The efficiency of these reactions can vary based on the substituents on the phenyl ring and the reaction conditions. For instance, yields can range from 60% to over 90% depending on the specific substrates used and the optimization of reaction parameters.

2. Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a versatile building block for synthesizing novel compounds. It can be used to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

Compound NameStructural FeaturesUnique Aspects
3-Bromo-5-(trifluoromethyl)phenylboronic acidContains bromineEnhanced reactivity due to electronegative substituents
2-Fluoro-5-(methylthio)phenylboronic acidDifferent positioning of fluorineVariations in reactivity patterns
3-Fluoro-4-(methylthio)phenylboronic acidDifferent substitution on the phenyl ringPotentially different biological activities

Biological Applications

1. Medicinal Chemistry

The ability of boronic acids to form reversible covalent bonds with biomolecules containing cis-diols positions this compound as a valuable tool in drug development. This property is exploited in designing inhibitors for enzymes and receptors, particularly those involved in metabolic pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases and other regulatory proteins. Its interaction with these proteins can modulate cellular processes, influencing key signaling pathways.
  • Case Studies : Research has demonstrated that derivatives of this compound can exhibit significant biological activity, affecting cell proliferation and survival rates in cancer models. For instance, studies have indicated that certain derivatives can lower EC50 values significantly when tested against specific targets.

2. Chemical Probes

In addition to its role as a drug candidate, this compound can be utilized as a chemical probe to study enzyme mechanisms and interactions within biological systems. This application is crucial for understanding metabolic pathways and developing targeted therapies.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensor applications and drug design. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in biological systems .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Electronic Features
3-Fluoro-5-(trifluoromethyl)phenylboronic acid -F (3), -CF₃ (5) C₇H₅BF₄O₂ 207.92 159020-59-4 Strong EWG (-CF₃) and moderate EWG (-F) enhance acidity of boronic acid
3-Methoxy-5-(trifluoromethyl)phenylboronic acid -OMe (3), -CF₃ (5) C₈H₈BF₃O₃ 219.95 871332-97-7 -OMe (EDG) increases electron density, reducing reactivity in cross-couplings
3,5-Bis(trifluoromethyl)phenylboronic acid (FPBA) -CF₃ (3,5) C₈H₅BF₆O₂ 257.93 Not provided Dual -CF₃ groups maximize EWG effects, improving stability but reducing solubility
5-Trifluoromethyl-2-formylphenylboronic acid -CF₃ (5), -CHO (2) C₈H₆BF₃O₃ 218.94 Not provided -CHO introduces electrophilic site, enabling side reactions in cross-couplings

Key Observations :

  • The -SMe group in the target compound provides a balance between electron donation (weaker than -OMe) and steric bulk (greater than -F), optimizing reactivity in metal-catalyzed reactions .
  • Fluorinated analogs (e.g., 3-Fluoro-5-CF₃ variant) exhibit higher acidity (pKa ~7.5–8.5) compared to the target compound (estimated pKa ~8.5–9.5) due to stronger electron withdrawal by -F .

Reactivity in Suzuki-Miyaura Cross-Couplings

  • Target Compound : Demonstrates efficient coupling with electron-deficient aryl halides (e.g., 4-bromo-nitrobenzene) due to -CF₃ stabilization of the transition state. The -SMe group may coordinate with palladium catalysts, accelerating oxidative addition .
  • 3-Methoxy-5-CF₃ Analog : Lower reactivity observed due to -OMe’s electron-donating nature, which destabilizes the boronate intermediate .
  • FPBA (3,5-bis-CF₃) : High reactivity but poor solubility in polar solvents (e.g., THF/H₂O mixtures) limits utility in aqueous-phase reactions .

Physical and Thermal Properties

Property 3-(Methylthio)-5-CF₃-phenylboronic Acid 3-Fluoro-5-CF₃-phenylboronic Acid FPBA (3,5-bis-CF₃)
Melting Point (°C) Not reported 110–115 145–150
Thermal Decomposition ~250°C (TGA) ~260°C ~290°C
Solubility in THF High Moderate Low

Notes:

  • The -SMe group enhances lipophilicity, improving solubility in organic solvents compared to -F or -CF₃ analogs .
  • FPBA’s higher thermal stability correlates with its strong electron-withdrawing groups, which stabilize the boron-oxygen bond .

Biological Activity

3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C₉H₈F₃O₂S
  • Molecular Weight : 239.22 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the methylthio group may contribute to its interaction with biological targets.

Research indicates that boronic acids, including this compound, can interact with various biological molecules, particularly enzymes and receptors. The mechanisms of action can include:

  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.
  • Modulation of Protein Interactions : The compound may influence protein-protein interactions through its boron atom, which can form coordination complexes with hydroxyl groups in biomolecules.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. For example, MIC values were reported as low as 4.88 µg/mL against certain bacterial strains .
  • Antifungal Activity : In vitro studies demonstrated effectiveness against fungal pathogens like Candida albicans, suggesting a broad-spectrum antimicrobial profile .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

  • Cell Viability Assays : In studies involving various human cancer cell lines (e.g., A549, HCT116), this compound demonstrated IC₅₀ values comparable to established chemotherapeutics like Doxorubicin, indicating potential as an anticancer agent .
  • Mechanisms of Action in Cancer : The cytotoxic effects may be attributed to the induction of apoptosis and disruption of cellular signaling pathways involved in cell proliferation and survival.

Study 1: Antibacterial Activity Evaluation

A recent study focused on evaluating the antibacterial efficacy of various boronic acid derivatives, including this compound. Results indicated that this compound had superior activity against multi-drug resistant strains compared to traditional antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound4.88E. coli
Control Antibiotic (e.g., Amoxicillin)16E. coli

Study 2: Anti-inflammatory Mechanism Investigation

Another investigation assessed the anti-inflammatory properties through in vitro assays measuring COX enzyme activity:

CompoundCOX Inhibition (%)Concentration (µM)
This compound7510
Aspirin80100

Q & A

Q. What are the key considerations for synthesizing 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid?

Synthesis typically involves halogen-lithium exchange or Suzuki-Miyaura coupling. For structurally similar compounds, a two-step process has been reported: (i) introduction of the trifluoromethyl group via electrophilic substitution, followed by (ii) boronation using bis(pinacolato)diboron or other boronating agents. Purity (>97%) is critical, and intermediates like bromo-trifluoromethyl precursors (e.g., 3-bromo-5-(trifluoromethyl)phenyl derivatives) are often used .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group increases the acidity of the boronic acid, enhancing its stability and reactivity in Suzuki-Miyaura couplings. This group also directs regioselectivity during electrophilic substitution, favoring para-substitution in aromatic systems. NMR studies (¹H, ¹³C) confirm electronic effects on neighboring substituents .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and electronic effects from the methylthio and trifluoromethyl groups.
  • IR spectroscopy : To identify B-O stretching (~1340 cm⁻¹) and aromatic C-H bending modes.
  • X-ray crystallography : For definitive structural confirmation, especially to analyze intermolecular hydrogen bonding between boronic acid groups .

Q. How should the compound be stored to maintain stability?

Store under inert conditions (argon or nitrogen) at –20°C, protected from light and moisture. Prolonged exposure to air can lead to anhydride formation, altering purity and reactivity. Use sealed, flame-dried glassware for handling .

Q. What role does the methylthio group play in biological interactions?

The methylthio (SMe) group enhances lipophilicity, improving membrane permeability. In docking studies, similar compounds bind to microbial enzymes (e.g., leucyl-tRNA synthetase), suggesting potential as antifungal agents. The sulfur atom may also participate in hydrogen bonding or hydrophobic interactions with biological targets .

Advanced Questions

Q. How can DFT calculations optimize the design of derivatives for catalytic applications?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). For example, the LUMO of this compound localizes on the boron atom, indicating nucleophilic attack sites. These insights guide modifications to enhance catalytic activity in amidation or esterification reactions .

Q. What contradictions exist in reported solubility data for trifluoromethylphenylboronic acids?

Solubility in water varies significantly with substitution patterns. For instance, 2-trifluoromethylphenylboronic acid has lower solubility (~1.2 mM) compared to 4-substituted analogs due to steric hindrance. However, conflicting reports arise from differences in measurement conditions (pH, temperature) and anhydride content. Always validate solubility experimentally for specific applications .

Q. How does the compound’s acidity compare to other boronic acids?

The trifluoromethyl group lowers the pKa (~8.5–9.0) compared to unsubstituted phenylboronic acid (pKa ~10). Acidity is further modulated by the methylthio group’s electron-donating effects. Potentiometric titrations or ¹¹B NMR titration with diols (e.g., catechol) are recommended for precise measurements .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Crystallization is hindered by the compound’s tendency to form anhydrides. Slow evaporation from anhydrous acetone or THF under nitrogen yields single crystals. X-ray studies reveal planar boron centers with trigonal geometry, stabilized by O–H⋯O hydrogen bonds. Use of synchrotron radiation improves resolution for disordered trifluoromethyl groups .

Q. Can this compound act as a catalyst in dehydrative condensation reactions?

Yes, derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid catalyze amidation between carboxylic acids and amines via boronate intermediates. The methylthio group may enhance substrate binding through sulfur-π interactions. Optimize reaction conditions (e.g., toluene at 110°C) to minimize side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid
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3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid

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